molecular formula C18H15N3O B11110186 2-Phenyl-N'-[(E)-(quinolin-7-YL)methylidene]acetohydrazide

2-Phenyl-N'-[(E)-(quinolin-7-YL)methylidene]acetohydrazide

Cat. No.: B11110186
M. Wt: 289.3 g/mol
InChI Key: OCLHZAUSGOUERW-DEDYPNTBSA-N
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Description

2-Phenyl-N’-[(E)-(quinolin-7-YL)methylidene]acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a phenyl group, a quinoline moiety, and an acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N’-[(E)-(quinolin-7-YL)methylidene]acetohydrazide typically involves the condensation of 2-phenylacetohydrazide with quinoline-7-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N’-[(E)-(quinolin-7-YL)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The phenyl and quinoline groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted phenyl or quinoline derivatives, depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-N’-[(E)-(quinolin-7-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Shares the quinoline moiety but lacks the hydrazide linkage.

    N’-[(E)-(2-Phenyl)methylidene]acetohydrazide: Similar structure but with different substituents on the phenyl ring.

    Quinoline-7-carbaldehyde: A precursor in the synthesis of the target compound.

Uniqueness

2-Phenyl-N’-[(E)-(quinolin-7-YL)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

2-phenyl-N-[(E)-quinolin-7-ylmethylideneamino]acetamide

InChI

InChI=1S/C18H15N3O/c22-18(12-14-5-2-1-3-6-14)21-20-13-15-8-9-16-7-4-10-19-17(16)11-15/h1-11,13H,12H2,(H,21,22)/b20-13+

InChI Key

OCLHZAUSGOUERW-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC3=C(C=CC=N3)C=C2

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC3=C(C=CC=N3)C=C2

Origin of Product

United States

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